3-Nitrosalicylic acid
Overview
Description
Improved Synthesis of 3-Nitrosalicylic Acid
The synthesis of 3-nitrosalicylic acid has been improved through a nitration reaction of salicylic acid. The process involves the use of 2-propyl nitrate, sulfuric acid, tetrabutylammonium hydrogensulfate, dichloromethane, and water, resulting in a mixture of 3-nitro and 5-nitrosalicylic acids. The ratio of the two products was found to be 56:44. Subsequently, pure potassium 3-nitrosalicylate was crystallized and converted to 3-nitrosalicylic acid with an overall yield of 30% .
Synthesis Analysis
The synthesis of 3-nitrosalicylic acid derivatives has been explored in various studies. For instance, 3-nitrosalicylaldehyde was synthesized from salicylaldehyde through a nitration reaction. This compound was then used to condense with aromatic amine derivatives to produce new Schiff bases. These bases were characterized using IR, MS, and 1H NMR techniques, and they exhibited antibacterial activities . Another study focused on the synthesis of 5-aminosalicylic acid, which also resulted in the by-product of 3-nitrosalicylic acid. The nitration reaction was performed using both concentrated and dilute nitric acid, followed by crystallization in boiling water .
Molecular Structure Analysis
The molecular structure of compounds related to 3-nitrosalicylic acid has been determined using X-ray diffraction. For example, the 1:1 molecular adducts of 3-amino-1H-1,2,4-triazole with 5-nitrosalicylic acid and 3,5-dinitrosalicylic acid were studied. These structures involve extensive hydrogen bonding networks and two-dimensional sheet structures, respectively .
Chemical Reactions Analysis
The chemical reactions involving 3-nitrosalicylic acid derivatives have been investigated, particularly in the context of their antibacterial activities. The Schiff bases derived from 3-nitrosalicylaldehyde and aromatic amines have shown to possess such properties . Additionally, the aggregation of clusters by the dianion of 3-formylsalicylic acid has been studied, leading to the synthesis of dodecanuclear clusters with interesting magnetic and luminescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitrosalicylic acid and its derivatives are inferred from their synthesis and molecular structure. The crystallization process to obtain pure potassium 3-nitrosalicylate indicates the compound's solubility and crystalline nature . The extensive hydrogen bonding in the molecular adducts suggests strong intermolecular interactions, which could influence the melting points and solubility of these compounds . The photophysical properties of related clusters, as well as their magnetic behavior, provide insights into the electronic structure and potential applications of these materials .
Scientific Research Applications
Derivative Spectrophotometry in Plant Tissue Analysis
3-Nitrosalicylic acid is utilized in a derivative spectrophotometric method to determine nitrate (NO3(-)-N) levels in plant tissues. This method is based on the first-derivative spectrum of nitrosalicylic acid in a basic solution, offering high selectivity and minimal interference from plant extract matrices. It's a fast, cost-effective, and easy-to-apply method, particularly valuable for analyzing leafy vegetables like lettuce and spinach (Lastra, 2003).
Synthesis Process Improvement
Research has been conducted to improve the synthesis process of 3-Nitrosalicylic acid. Nitration of salicylic acid using specific reagents led to a mixture of 3-nitro and 5-nitrosalicylic acids. The efficient production of pure 3-nitrosalicylic acid has been achieved with a 30% overall yield, indicating advancements in synthesis methods (Hummel et al., 2010).
Kinetic and Safety Assessments
Studies on the nitration process of salicylic acid for producing 5-nitrosalicylic acid have assessed thermokinetic and safety aspects. This research is crucial for understanding the potential runaway phenomena due to polynitration reactions, thereby enhancing the safety and efficiency of the nitration process (Andreozzi et al., 2006).
Continuous Flow Nitration Studies
Investigations into continuous flow nitration of salicylic acid using specific chemical systems in microreactors have been conducted. This method achieved complete reactant conversion in less than 7 minutes, leading to a higher selectivity of nitrosalicylic acid derivatives. Such studies are pivotal for understanding efficient production methods (Kulkarni et al., 2008).
Analyzing Solubility in Chemical Mixtures
Research has also been done on the solubility of 3-Nitrosalicylic acid in acetic acid/nitric acid mixtures. Understanding the solubility behavior is essential for the batch production of nitrosalicylic acid, providing insights into thermodynamic relationships and chemical interactions (Andreozzi et al., 2007).
Safety And Hazards
3-Nitrosalicylic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-hydroxy-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFHFGUOIQNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234048 | |
Record name | 3-Nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrosalicylic acid | |
CAS RN |
85-38-1 | |
Record name | 3-Nitrosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-NITROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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